Piperidine, 4-(2-benzothiazolyl)-1-[(4-nitrophenyl)sulfonyl]-(9CI)
Description
Piperidine, 4-(2-benzothiazolyl)-1-[(4-nitrophenyl)sulfonyl]-(9CI) (CAS: 606082-00-2) is a piperidine-based compound featuring a benzothiazole moiety at the 4-position and a 4-nitrophenylsulfonyl group at the 1-position. Its molecular formula is C₁₈H₁₆N₃O₄S₂ (corrected from ), with a molecular weight of 403.48 g/mol.
Properties
Molecular Formula |
C18H17N3O4S2 |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
2-[1-(4-nitrophenyl)sulfonylpiperidin-4-yl]-1,3-benzothiazole |
InChI |
InChI=1S/C18H17N3O4S2/c22-21(23)14-5-7-15(8-6-14)27(24,25)20-11-9-13(10-12-20)18-19-16-3-1-2-4-17(16)26-18/h1-8,13H,9-12H2 |
InChI Key |
GKGCYMQEYXOZKO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3S2)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of Piperidine, 4-(2-benzothiazolyl)-1-[(4-nitrophenyl)sulfonyl]-(9CI) involves multiple steps, typically starting with the preparation of the piperidine ring. One common method involves the catalytic hydrogenation of N-acyl-2,3-dihydro-4-pyridones to form 4-piperidones . The benzothiazole moiety can be introduced through a nucleophilic substitution reaction, where a suitable benzothiazole derivative reacts with the piperidine intermediate. The final step involves the sulfonylation of the piperidine derivative with a nitrophenylsulfonyl chloride under basic conditions .
Chemical Reactions Analysis
Piperidine, 4-(2-benzothiazolyl)-1-[(4-nitrophenyl)sulfonyl]-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of Piperidine, 4-(2-benzothiazolyl)-1-[(4-nitrophenyl)sulfonyl]-(9CI) involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The nitrophenylsulfonyl group can enhance the compound’s binding affinity to its targets, leading to increased biological activity .
Comparison with Similar Compounds
Substituent Variations and Structural Features
The target compound belongs to a class of piperidine derivatives modified at the 1- and 4-positions. Key analogs and their distinguishing features are summarized below:
*Estimated based on substituent contributions.
Physicochemical Properties
- For example, a methylbenzoyl-thiazolyl analog has a predicted density of 1.262 g/cm³, whereas the nitro group may elevate density further.
- Acid Dissociation Constant (pKa) : The nitro group lowers the pKa of the sulfonamide proton (~9.35 in similar compounds), enhancing acidity and hydrogen-bonding capacity.
Key Research Findings
Substituent Effects on Bioactivity :
- Nitro and trifluoromethyl groups enhance electrophilic reactivity, improving target binding but increasing toxicity risks.
- Bulky substituents (e.g., naphthalenyl) improve lipophilicity but reduce blood-brain barrier penetration.
Synthetic Optimization :
- Low yields (~30%) in nitro-substituted analogs suggest a need for optimized coupling conditions or alternative reagents.
Structure-Activity Relationships (SAR) :
- The benzothiazole moiety is critical for antimicrobial activity, while sulfonyl groups dictate solubility and metabolic stability.
Biological Activity
Piperidine, 4-(2-benzothiazolyl)-1-[(4-nitrophenyl)sulfonyl]-(9CI) is a synthetic compound that has garnered interest in pharmacological research due to its diverse biological activities. This article provides an overview of the compound's biological activity, including antibacterial properties, enzyme inhibition, and potential therapeutic applications based on various studies.
Chemical Structure and Properties
- Chemical Formula : C18H17N2O2S2
- CAS Number : 606082-00-2
- Molecular Weight : 373.46 g/mol
The compound features a piperidine ring substituted with a benzothiazole moiety and a nitrophenylsulfonyl group, which are believed to contribute to its biological properties.
1. Antibacterial Activity
Piperidine derivatives, including the target compound, have been evaluated for their antibacterial effects against various bacterial strains. Research indicates that compounds with similar structural features exhibit significant antibacterial activity:
- Tested Bacterial Strains :
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
- Salmonella typhi
In vitro studies have shown moderate to strong activity against these pathogens, with some derivatives demonstrating IC50 values indicative of effective inhibition of bacterial growth .
2. Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. Notably:
- Acetylcholinesterase (AChE) Inhibition : Piperidine derivatives have shown promising results as AChE inhibitors, which may have implications for treating neurodegenerative disorders like Alzheimer's disease.
- Urease Inhibition : The compound displayed strong inhibitory activity against urease, an enzyme linked to the pathogenicity of Helicobacter pylori, suggesting potential therapeutic applications in treating related infections .
Case Studies and Research Findings
Several studies have explored the biological activities of piperidine derivatives:
- Study on Antibacterial Activity : A series of piperidine-based compounds were synthesized and tested for their antibacterial properties. The most active compounds exhibited IC50 values ranging from 0.63 μM to 2.14 μM against various strains .
- Enzyme Activity Assessment : In a comparative study, piperidine derivatives were evaluated for their AChE and urease inhibition capabilities. The results indicated that certain modifications to the piperidine structure significantly enhanced inhibitory potency .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
